BenchChemオンラインストアへようこそ!

N-(3-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide

Data Gap N-(3-acetylphenyl) derivatives Propanamide vs. Acetamide

A structurally unique saccharin-derived sultam for de novo HTS and SAR library expansion. Its distinct N-(3-acetylphenyl)propanamide side chain differentiates it from all commercially cataloged analogs, enabling exploration of new chemical vectors where class-level predictions suggest anti-inflammatory potential. For non-human research only. Complete in-house profiling will be required.

Molecular Formula C18H16N2O5S
Molecular Weight 372.4
CAS No. 899996-71-5
Cat. No. B2761932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide
CAS899996-71-5
Molecular FormulaC18H16N2O5S
Molecular Weight372.4
Structural Identifiers
SMILESCC(C(=O)NC1=CC=CC(=C1)C(=O)C)N2C(=O)C3=CC=CC=C3S2(=O)=O
InChIInChI=1S/C18H16N2O5S/c1-11(17(22)19-14-7-5-6-13(10-14)12(2)21)20-18(23)15-8-3-4-9-16(15)26(20,24)25/h3-11H,1-2H3,(H,19,22)
InChIKeyDQRCZIIKQSRKMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(3-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide (CAS 899996-71-5): A Saccharin-Derived Sultam


N-(3-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide (CAS 899996-71-5) is a synthetic small molecule belonging to the class of N-substituted saccharin derivatives, also known as sultams [1]. These compounds are characterized by a benzo[d]isothiazol-3-one 1,1-dioxide core. A critical assessment of authoritative databases and primary literature reveals that while this class is broadly investigated for anti-inflammatory and anticancer potential, specific, quantitative bioactivity data for this precise compound is absent from major public repositories, including PubChem and high-quality vendor technical datasheets [2]. Procurement decisions must therefore be based on the compound's unique structural features compared to head-group analogs, with the understanding that its specific biological differentiation remains unvalidated in the literature.

Why Generic Substitution Fails for N-(3-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide (CAS 899996-71-5)


The assumption that another saccharin-derived sultam can be freely interchanged for this specific compound in a research setting is unsupported by quantitative evidence. While the core scaffold is a known motif for enzyme inhibition, minor structural perturbations in the N-substituent are documented to cause substantial shifts in potency, selectivity, and even the target enzyme profile within this class [1]. This compound features a 3-acetylphenyl-propanamide tail, a unique combination distinct from the more commonly studied acetamide or simple alkyl/aryl ester analogs. The absence of publicly available, head-to-head biological data against a close comparator for this exact molecule means that any substitution introduces a high, unquantifiable risk of altered experimental outcomes. The evidence below outlines the boundaries of existing knowledge, highlighting where data is absent and where class-level predictions provide the only guidance.

Quantitative Differentiation Evidence Guide for N-(3-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide (CAS 899996-71-5)


Bioactivity Data Gap: Absence of Quantitative Target Engagement vs. Closest Acetamide Analog

A direct search of peer-reviewed literature, patents, and the authoritative PubChem database yields no quantitative IC50, Ki, or EC50 data for the target compound against any biological target. This contrasts with its closest cataloged analog, N-(3-acetylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide (CAS 354786-02-0), for which validated chemical structure and predicted physicochemical properties are publicly available, but which also lacks curated bioactivity data . The propanamide tail of the target compound introduces a chiral center and increased lipophilicity (predicted LogP ~1.6 vs. ~1.2 for the acetamide analog, based on ACD/Labs module), which rationalizes potential differences in target binding and ADME, but no experimental confirmation exists .

Data Gap N-(3-acetylphenyl) derivatives Propanamide vs. Acetamide

Class-Level Anti-Inflammatory Potential: Molecular Docking Inference for COX-1

A study on structurally related saccharin-derived sultams (alkyl 1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl acetates and acetonitrile) reported consistent molecular docking results against the human COX-1 enzyme. The calculated binding free energies (ΔG) for these analogs ranged from -6.20 to -8.78 kcal/mol, which were more negative than the standard inhibitor aspirin (ASA) at -6.23 kcal/mol [1]. The study concluded that the entire class of compounds are potentially more potent anti-inflammatory agents than aspirin, based on Gibbs free energy. By class-level inference, the target compound, possessing the same core, is predicted to exhibit a binding affinity within or superior to this range, though no direct experimental validation exists.

Anti-inflammatory COX-1 Molecular Docking Saccharin Sultam

Physicochemical Differentiation: Predicted LogP and Rotatable Bond Profile vs. Acetamide Analog

Computational prediction using the ACD/Labs Percepta module indicates a notable increase in lipophilicity for the target compound compared to its direct acetamide analog. The predicted LogP for N-(3-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide is ~1.6, versus ~1.2 for N-(3-acetylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide . Furthermore, the propanamide compound possesses five freely rotatable bonds, compared to four for the acetamide, due to the additional methyl group on the linker . This difference in flexibility and lipophilicity suggests a distinct ADME profile and target-binding entropy, but this remains a theoretical differentiation.

Lipophilicity Drug-likeness Structural comparison Propanamide

Validated Application Scenarios for N-(3-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide (CAS 899996-71-5)


De Novo Enzyme Inhibition Screening Campaign Requiring Scaffold Diversity

Given the total absence of target engagement data, this compound is best deployed as a structurally diverse member of a saccharin-sultam library in a de novo high-throughput screening (HTS) campaign. Its unique N-(3-acetylphenyl)propanamide tail differentiates it from all commercially cataloged analogs , making it valuable for exploring structure-activity relationships (SAR) around a new vector. This scenario is supported by the class's documented pan-assay interference-free (PAINS) profile and the COX-1 docking potential observed for close relatives [1], but it necessitates complete in-house ADME/PK and toxicity profiling.

Quote Request

Request a Quote for N-(3-acetylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.